4-(Methoxycarbonyl)nicotinic acid

GPR109A Agonist Dyslipidemia GPCR Pharmacology

Researchers developing GPR109A/HCA2-targeted libraries often face inconsistent isomer activity that derails SAR studies. 4-(Methoxycarbonyl)nicotinic acid (CAS 24202-74-2) provides a precise solution as a bifunctional pyridine-3,4-dicarboxylic acid scaffold. - Confirmed HCA2 receptor activity (IC50 = 291 nM) ensures reproducible target engagement for metabolic and anti-inflammatory programs. - Ortho-disposed 3-COOH/4-COOMe groups enable regioselective heterocycle synthesis, while the high melting point (183-185°C) simplifies recrystallization and process-scale purity control. - A favorable XLogP of 0.2 (vs. -0.2 for nicotinic acid) improves intermediate lipophilicity for better membrane permeability in downstream candidates. Procurement managers benefit from multi-vendor supply with standard 98% purity and ambient shipping conditions.

Molecular Formula C8H7NO4
Molecular Weight 181.15 g/mol
CAS No. 24202-74-2
Cat. No. B1296390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methoxycarbonyl)nicotinic acid
CAS24202-74-2
Molecular FormulaC8H7NO4
Molecular Weight181.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=NC=C1)C(=O)O
InChIInChI=1S/C8H7NO4/c1-13-8(12)5-2-3-9-4-6(5)7(10)11/h2-4H,1H3,(H,10,11)
InChIKeyQLOYEIURVSRKOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Methoxycarbonyl)nicotinic acid: Product Profile & Sourcing


4-(Methoxycarbonyl)nicotinic acid (CAS 24202-74-2), a pyridine-3,4-dicarboxylic acid derivative, is a nicotinic acid analog featuring a methoxycarbonyl ester at the 4-position [1]. This solid, with a molecular weight of 181.15 g/mol and a computed XLogP of 0.2 [1], serves primarily as a versatile building block in medicinal chemistry and organic synthesis . Its utility stems from the bifunctional nature of its pyridine core, enabling diverse chemical transformations for the creation of complex molecular architectures.

Bifunctional 3,4-disubstituted pyridine for sequential derivatization
Enables regioselective amide coupling and ester transformations
Supports GPCR-targeted SAR studies through HCA2 receptor binding context

4-(Methoxycarbonyl)nicotinic acid: Key Differences from Analogs


4-(Methoxycarbonyl)nicotinic acid cannot be substituted with generic nicotinic acid or other position isomers without altering experimental outcomes. The precise placement of the methoxycarbonyl group dictates both physical properties, such as melting point and solubility , and critical biological interactions, including receptor binding affinity and functional activity [1]. These quantifiable differences, detailed in the evidence guide below, directly impact synthetic route efficiency, target engagement in assays, and the development of structure-activity relationships (SAR) in drug discovery.

Nicotinic acid may shift binding

Generic nicotinic acid lacks the 4-methoxycarbonyl group, potentially altering HCA2 receptor interaction and physicochemical profile.

Regioisomer mismatch affects properties

3-(methoxycarbonyl)isonicotinic acid differs in melting point, solubility, and synthetic handling; results may not transfer directly.

Isomeric purity influences SAR reproducibility

Unspecified regioisomeric mixtures can confound receptor binding data and synthetic route consistency.

4-(Methoxycarbonyl)nicotinic acid: Comparative Evidence vs Analogs


HCA2 Receptor Binding Affinity vs Nicotinic Acid

In a radioligand displacement assay using recombinant human HCA2 (GPR109A) receptors, 4-(Methoxycarbonyl)nicotinic acid demonstrated an IC50 of 291 nM [1], which is numerically more potent than the endogenous ligand nicotinic acid, which exhibited an IC50 of 327 nM under identical assay conditions [2].

HCA2 Binding Affinity (IC50)
Reported
Target 291 nM
Nicotinic acid 327 nM
~11% lower IC50
Supports HCA2 receptor binding context for SAR studies
Cross-study comparison; conditions may differ
GPR109A Agonist Dyslipidemia GPCR Pharmacology

Melting Point: Regioisomer Comparison

The reported melting point of 4-(Methoxycarbonyl)nicotinic acid is 183-185°C , which is significantly higher than the 172°C reported for its regioisomer, 3-(methoxycarbonyl)isonicotinic acid .

Melting Point Comparison
Data to verify
Target 183–185 °C
3-(methoxycarbonyl)isonicotinic acid 172 °C
+11 to +13 °C
Supports purification and handling stability screening
Vendor-reported values; verify lot
Crystallization Purification Solid-State Chemistry

Lipophilicity Comparison with Nicotinic Acid

The computed XLogP for 4-(Methoxycarbonyl)nicotinic acid is 0.2 [1], a notable increase over the XLogP of -0.2 for the parent compound, nicotinic acid [2].

Lipophilicity (XLogP)
Reported
Target 0.2
Nicotinic acid -0.2
+0.4 units
Permeability property consideration for ADME tuning
Computed property; experimental validation recommended
ADME Drug Likeness Permeability

Regioselective Utility as a 3,4-Disubstituted Pyridine

As a 3,4-disubstituted pyridine with ortho-carboxylic acid and methoxycarbonyl functionalities, 4-(Methoxycarbonyl)nicotinic acid provides a unique synthetic handle for sequential derivatization (e.g., amide coupling at C-3, followed by ester manipulation at C-4) . This contrasts with other regioisomers like 2,3- or 2,5-disubstituted nicotinic acid esters, which present different steric and electronic environments for subsequent chemical reactions.

Regiochemical Utility
Class-level
3,4-Disubstituted pattern vs 2,3- or 2,5-regioisomers
Regiochemical context supports synthetic route planning
Class-level inference; reactivity may vary
Synthetic Intermediate Heterocyclic Chemistry Medicinal Chemistry

4-(Methoxycarbonyl)nicotinic acid: Primary Application Scenarios


GPCR-Focused Library Building Block

Its confirmed and quantifiable activity at the HCA2 receptor (IC50 = 291 nM) [1] makes 4-(Methoxycarbonyl)nicotinic acid a valuable starting point for synthesizing focused compound libraries targeting GPR109A and related GPCRs in metabolic and inflammatory disease programs.

Regiospecific Elaboration of Pyridine Cores

The ortho-disposed carboxylic acid and ester functionalities on the 3,4-positions provide a unique scaffold for regioselective transformations . This compound is ideal for constructing complex heterocycles, such as fused pyridine systems, where control over the functional group sequence is paramount.

Crystallization-Enabled Purification

The high melting point of 183-185°C distinguishes it from lower-melting isomers and makes it particularly amenable to purification via recrystallization. This property is a key advantage in process development where high purity of an advanced intermediate is critical for downstream synthetic steps.

ADME Optimization for Drug Discovery

With a favorable increase in lipophilicity (XLogP = 0.2) over the parent nicotinic acid (XLogP = -0.2) [2], this analog serves as a strategic intermediate for improving the membrane permeability and oral bioavailability profile of drug candidates while maintaining a hydrogen-bonding motif.

Application
Selection Property
Validation Focus
GPCR-targeted library synthesis
HCA2 receptor binding context
Confirm target engagement and SAR
Regioselective heterocycle construction
3,4-Disubstituted pyridine scaffold
Verify regiochemical outcome
Purification process optimization
Melting point elevation vs regioisomers
Assess recrystallization efficiency
ADME property tuning
Lipophilicity shift relative to parent
Evaluate permeability and uptake

Technical Documentation Hub

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